2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Overview
Description
2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The reaction conditions often include heating in the presence of a desiccant like calcium chloride to facilitate the formation of the thieno[3,2-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biological processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetate
- Thieno[3,2-d]pyrimidine-7-carbonitriles
- Thieno[3,4-b]pyridine-7-carboxamides
Uniqueness
2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide is unique due to its specific substitution pattern and the presence of both fluorophenyl and methoxy-methylphenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-13-3-8-18(29-2)17(9-13)25-19(27)10-26-12-24-20-16(11-30-21(20)22(26)28)14-4-6-15(23)7-5-14/h3-9,11-12H,10H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQUGDTVAGQNBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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